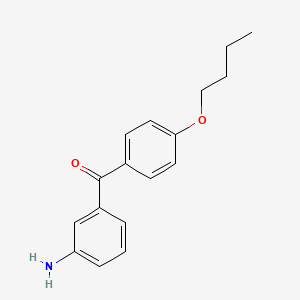
Methanone, (3-aminophenyl)(4-butoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3-aminophenyl)(4-butoxyphenyl)- is an organic compound with the molecular formula C17H19NO2. It is a derivative of benzophenone, where the phenyl groups are substituted with amino and butoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-aminophenyl)(4-butoxyphenyl)- typically involves the reaction of 3-aminophenyl and 4-butoxyphenyl derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Methanone, (3-aminophenyl)(4-butoxyphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-aminophenyl)(4-butoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Methanone, (3-aminophenyl)(4-butoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (3-aminophenyl)(4-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but lacks the butoxy group.
(4-Butoxyphenyl)(phenyl)methanone: Similar structure but lacks the amino group.
Uniqueness
Methanone, (3-aminophenyl)(4-butoxyphenyl)- is unique due to the presence of both amino and butoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
62261-27-2 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(3-aminophenyl)-(4-butoxyphenyl)methanone |
InChI |
InChI=1S/C17H19NO2/c1-2-3-11-20-16-9-7-13(8-10-16)17(19)14-5-4-6-15(18)12-14/h4-10,12H,2-3,11,18H2,1H3 |
InChI Key |
IPTOMCLIPVNESO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




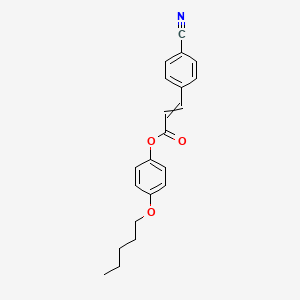
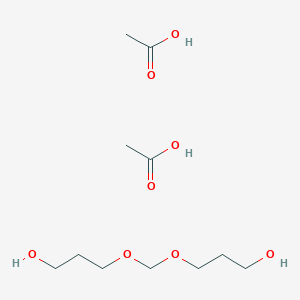

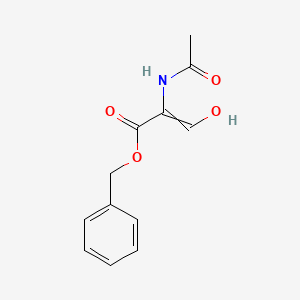




![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B14563127.png)

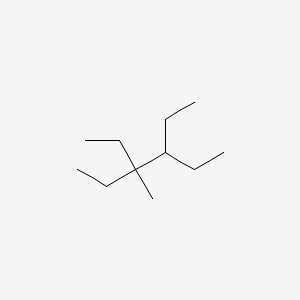
![N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide](/img/structure/B14563140.png)
